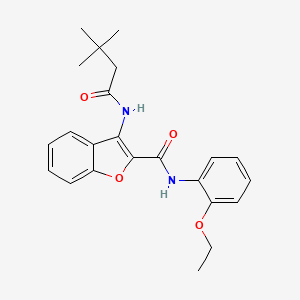
3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3,3-Dimethylbutanamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide, with the CAS number 888443-35-4, is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C23H26N2O4 and a molecular weight of approximately 394.46 g/mol. The structure includes a benzofuran moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzyme pathways involved in cellular proliferation and survival, particularly in cancer cells.
Key Mechanisms:
- Inhibition of VEGFR-2 : Similar to other compounds targeting vascular endothelial growth factor receptor 2 (VEGFR-2), this compound may exhibit antiangiogenic properties by blocking the signaling pathways that promote tumor growth and metastasis .
- Induction of Apoptosis : Research indicates that it could induce apoptosis in cancer cell lines by activating caspases, leading to cell cycle arrest and increased necrosis in treated cells .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from recent research:
Case Studies
- Cytotoxicity Against HeLa Cells : A study demonstrated that treatment with this compound led to significant increases in apoptotic cell populations as assessed by flow cytometry. The compound's ability to activate caspase 3 was confirmed through Western blot analysis .
- VEGFR-2 Inhibition : Molecular docking studies revealed that this compound binds effectively to the VEGFR-2 active site, showing comparable binding affinities to known inhibitors like sorafenib. This suggests potential use in antiangiogenic therapy for cancer treatment .
Toxicological Profile
Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal human peripheral blood mononuclear cells at concentrations up to 5200 µM, suggesting a favorable safety profile for further development .
Future Directions
The promising biological activity of this compound warrants further investigation:
- In Vivo Studies : Future research should focus on animal models to evaluate the pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating its effects in combination with other chemotherapeutic agents could enhance its anticancer efficacy.
- Mechanistic Studies : Detailed studies on its mechanism of action will provide insights into its role in cancer biology.
Propriétés
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-28-18-13-9-7-11-16(18)24-22(27)21-20(25-19(26)14-23(2,3)4)15-10-6-8-12-17(15)29-21/h6-13H,5,14H2,1-4H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBUVVTXLORQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














